molecular formula C22H32O6 B3028353 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone CAS No. 1932687-71-2

1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone

Cat. No. B3028353
CAS RN: 1932687-71-2
M. Wt: 392.5 g/mol
InChI Key: KSLJGKVDAUMJLN-FPBLBCGBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone is a natural product . It is a type of compound known as sesquiterpenoids . The compound is derived from the flower heads of Inula britannica .


Molecular Structure Analysis

The molecular formula of this compound is C22H32O6 . Its molecular weight is 392.48 g/mol .


Physical And Chemical Properties Analysis

This compound is a powder . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Cytotoxic and Anti-proliferative Activities

1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone, as a sesquiterpene lactone isolated from Inula britannica, has been studied for its potential cytotoxic and anti-proliferative activities. Several studies have demonstrated its effectiveness against various cancer cell lines. For instance, it has shown remarkable cytotoxicity against HEp2, SGC-7901, and HCT116 human cancer cell lines, comparable with the reference drug etoposide (Vp-16) (Xiang et al., 2016). Additionally, synthesized analogues of this compound have exhibited significant in vitro cytotoxic activities against four cell lines, including three human cancer cell lines (HCT116, HEp-2, and HeLa) and one normal hamster cell line (CHO), indicating its potential as a therapeutic agent in cancer treatment (Dong et al., 2014).

Anti-inflammatory Effects

Research on this compound has also explored its anti-inflammatory properties. For example, studies have shown that it exhibits significant inhibitory effects on nitric oxide production and inducible nitric oxide synthase (iNOS) expressions, which are crucial in the body's inflammatory response (Xiaopeng et al., 2017).

Skin Pigmentation and Cosmetic Applications

In the field of dermatology, particularly in skin pigmentation, this compound has been identified to have hypo-pigmenting effects on B16 melanoma cells. This suggests its potential application in cosmetic formulations for skin-lightening products (Choo et al., 2014).

Hepatoprotective Properties

Additionally, this compound has been studied for its protective effects against alcohol-induced hepatotoxicity. It has been found to regulate ROS/Akt/NF-κB-mediated apoptosis and inflammation in human normal liver cells, highlighting its potential as a hepatoprotective agent (Xie et al., 2022).

Vascular Health

Furthermore, the compound has been investigated for its effects on vascular health, particularly in regulating cyclo-oxygenase-2 (COX-2) and intercellular adhesion molecule-1 (ICAM-1) expression in human vascular endothelial cells. This research contributes to understanding how it might influence vascular inflammation and endothelial function (Ying, 2005).

properties

IUPAC Name

[(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] (2R)-2-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O6/c1-7-12(2)21(24)28-20-18(13(3)9-8-10-26-16(6)23)14(4)11-17-19(20)15(5)22(25)27-17/h12-13,17,19-20H,5,7-11H2,1-4,6H3/t12-,13+,17-,19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLJGKVDAUMJLN-FPBLBCGBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1C2C(CC(=C1C(C)CCCOC(=O)C)C)OC(=O)C2=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)C(=O)O[C@H]1[C@H]2[C@@H](CC(=C1[C@@H](C)CCCOC(=O)C)C)OC(=O)C2=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone
Reactant of Route 2
Reactant of Route 2
1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone
Reactant of Route 3
1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone
Reactant of Route 4
Reactant of Route 4
1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone
Reactant of Route 5
1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone
Reactant of Route 6
1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.